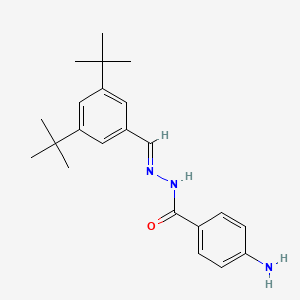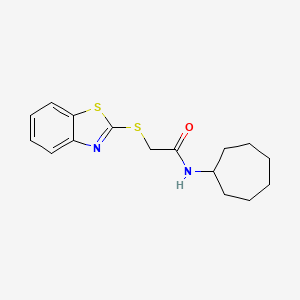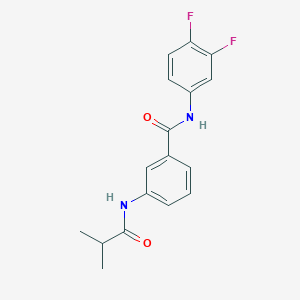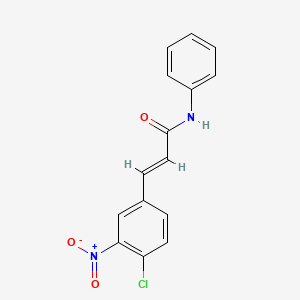
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylonitrile derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division and is a target for many anticancer drugs. 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile binds to the colchicine binding site of tubulin, which prevents the polymerization of microtubules and results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. The antimicrobial activity of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has been demonstrated against various bacterial and fungal strains.
実験室実験の利点と制限
The advantages of using 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments include its potent anticancer activity, anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been extensively studied, and its mechanism of action has been well characterized. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo. Additionally, the toxicity of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile in vivo has not been fully characterized, which limits its potential for clinical applications.
将来の方向性
For the research on 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile include the development of more efficient synthesis methods to improve the yield of the product. Additionally, the in vivo toxicity of this compound needs to be fully characterized to determine its potential for clinical applications. Further studies are also needed to explore the potential of this compound as a treatment for inflammatory diseases and to investigate its antimicrobial activity against a broader range of bacterial and fungal strains. Finally, the development of novel derivatives of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile with improved solubility and potency could lead to the discovery of new drugs for the treatment of cancer and other diseases.
合成法
The synthesis of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-fluorobenzaldehyde and 4-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which results in cell cycle arrest and apoptosis.
In addition to its anticancer activity, 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has also been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
特性
IUPAC Name |
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-3-1-2-11(9-14)8-13(10-17)12-4-6-15(7-5-12)18(19)20/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPKWBVYOCDINT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)


![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)



